1,1,1-Trifluorobut-3-yn-2-ol
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Overview
Description
1,1,1-Trifluorobut-3-yn-2-ol: is a fluorinated acetylene derivative that has garnered significant interest in various fields of science and technology. The presence of fluorine atoms in its structure imparts unique characteristics such as high lipophilicity, biological activity, heat resistance, and nonlinear optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorobut-3-yn-2-ol can be synthesized through the reaction of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-oles with arenes in the presence of triflic acid (TfOH) in dichloromethane (CH₂Cl₂). This reaction typically proceeds at room temperature and is completed within one hour, yielding 1,3-diaryl-1-trifluoromethylindenes .
Industrial Production Methods: Industrial production methods for this compound often involve the use of acidic zeolites as catalysts. For example, the reaction of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-ols with benzene in the presence of HUSY acidic zeolite at 100°C can yield 1,3-diaryl-1-trifluoromethylindenes in high yields .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorobut-3-yn-2-ol undergoes various types of reactions, including:
Cyclization: Acid-promoted cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-oles into CF₃-indenes.
Electrophilic Addition: Reaction with benzene in the presence of acidic zeolites.
Common Reagents and Conditions:
Triflic Acid (TfOH): Used as a catalyst in dichloromethane (CH₂Cl₂) for cyclization reactions.
HUSY Acidic Zeolite: Used as a catalyst in high-pressure reactors at elevated temperatures.
Major Products:
1,3-Diaryl-1-trifluoromethylindenes: Formed through cyclization reactions.
CF₃-Indenes: Formed through acid-promoted cyclization.
Scientific Research Applications
Chemistry: 1,1,1-Trifluorobut-3-yn-2-ol is used as a building block in organic synthesis for the preparation of new substances and materials with valuable practical properties .
Biology: The compound’s high lipophilicity and biological activity make it a valuable tool in biological research, particularly in the study of fluorinated compounds’ interactions with biological systems .
Medicine: Fluorinated acetylene derivatives, including this compound, are explored for their potential use in drug development due to their unique chemical properties .
Industry: The compound is used in the production of materials with heat resistance, nonlinear optical properties, and liquid crystal properties .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorobut-3-yn-2-ol involves the formation of highly reactive trifluoromethyl propargyl cation intermediates. These intermediates can be trapped at mesomeric positions by the nucleophilic attack of an arene partner, followed by intramolecular ring closure to form indenes .
Comparison with Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-yn-2-ol: Another fluorinated acetylene derivative with similar properties.
4-Chloro-1,1,1-trifluorobut-3-yn-2-one: Undergoes [4+2] cycloaddition reactions.
Uniqueness: 1,1,1-Trifluorobut-3-yn-2-ol is unique due to its high reactivity and the ability to form stable trifluoromethyl propargyl cation intermediates, which are crucial for its cyclization reactions .
Properties
IUPAC Name |
1,1,1-trifluorobut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O/c1-2-3(8)4(5,6)7/h1,3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIUSOIWQBJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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